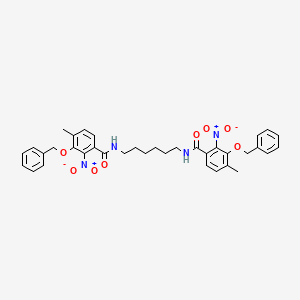![molecular formula C22H17NO4 B15210834 Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 20958-77-4](/img/structure/B15210834.png)
Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrrolo[2,1-a]isoquinoline family, which is known for its diverse biological and chemical properties. The presence of phenyl and carboxylate groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-bromoacetyl)coumarins with isoquinoline and dialkyl acetylenedicarboxylates in the presence of triethylamine. This one-pot, three-component reaction is advantageous due to its ease of purification, performance, and good yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR.
Scientific Research Applications
Chemistry: In chemistry, Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and carboxylate moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Dimethyl 3-((3-F-anilino)carbonyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Dimethyl 3-{[2-(trifluoromethyl)anilino]carbonyl}pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Dimethyl 3-[(2,6-diethylanilino)carbonyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Uniqueness: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific structural features, such as the presence of the phenyl group, which may confer unique chemical and biological properties compared to its analogs
Properties
CAS No. |
20958-77-4 |
|---|---|
Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)17-18(22(25)27-2)20-16-11-7-6-8-14(16)12-13-23(20)19(17)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI Key |
DFUBRQBTJOVQFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


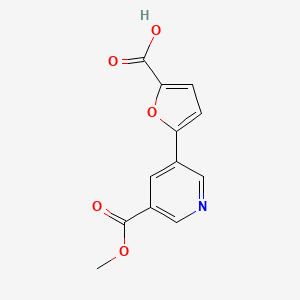
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
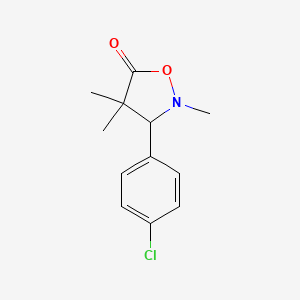
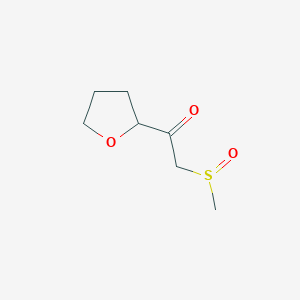
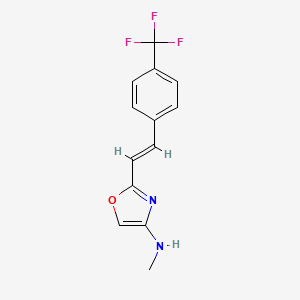
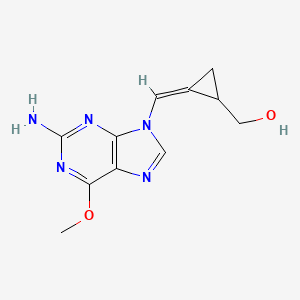

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)

